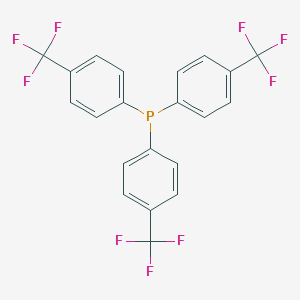

Tris(4-trifluoromethylphenyl)phosphine

Overview

Description

Tris(4-trifluoromethylphenyl)phosphine: is an organophosphorus compound with the chemical formula ((CF3)C6H4)3P . It is a crystalline solid that is used primarily as a ligand in various catalytic reactions. The compound is known for its electron-withdrawing trifluoromethyl groups, which significantly influence its chemical behavior and reactivity .

Mechanism of Action

Target of Action

Tris(4-trifluoromethylphenyl)phosphine, also known as Tris(4-(trifluoromethyl)phenyl)phosphine, is an organic phosphine compound . It is primarily used as a ligand or catalyst in various organic reactions . The primary targets of this compound are the reactants in these organic reactions.

Mode of Action

As a ligand or catalyst, this compound interacts with its targets by facilitating the reaction process . It can accelerate the reaction rate and increase the yield of the desired product. The exact mode of action can vary depending on the specific reaction it is involved in.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the solvent used, the temperature and pressure of the reaction environment, and the presence of other reactants or catalysts . It is generally used in a dry organic solvent, such as ether or tetrahydrofuran, and the reaction is usually carried out at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-trifluoromethylphenyl)phosphine can be synthesized through the reaction of benzylphosphine with 4-trifluoromethylphenylmagnesium bromide in an organic solvent such as ether or tetrahydrofuran . The reaction is typically carried out at room temperature and requires several hours to days of stirring. After the reaction is complete, the product is purified through filtration, solvent distillation, and crystallization .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated purification systems to handle larger quantities of reactants and products .

Chemical Reactions Analysis

Types of Reactions: Tris(4-trifluoromethylphenyl)phosphine participates in various types of reactions, primarily as a ligand in cross-coupling reactions . These include:

- Buchwald-Hartwig Cross Coupling

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: The compound is often used in combination with palladium or nickel catalysts under inert atmospheres. Typical solvents include toluene , dimethylformamide , and tetrahydrofuran . Reaction temperatures can range from room temperature to elevated temperatures, depending on the specific reaction .

Major Products: The major products formed from these reactions are typically biaryl compounds , alkenes , and various substituted aromatic compounds . The trifluoromethyl groups on the ligand enhance the reactivity and selectivity of the catalytic processes .

Scientific Research Applications

Chemistry: Tris(4-trifluoromethylphenyl)phosphine is extensively used as a ligand in transition metal-catalyzed reactions . Its electron-withdrawing properties make it particularly effective in cross-coupling reactions , which are essential for the synthesis of complex organic molecules .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly valuable. It is used in the preparation of pharmaceutical intermediates and agrochemicals .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials . Its ability to facilitate efficient and selective reactions is highly valued in the manufacture of high-performance materials .

Comparison with Similar Compounds

- Tris(4-fluorophenyl)phosphine

- Tris(4-chlorophenyl)phosphine

- Tris(4-bromophenyl)phosphine

Uniqueness: Tris(4-trifluoromethylphenyl)phosphine is unique due to its trifluoromethyl groups , which provide stronger electron-withdrawing effects compared to other halogenated phenylphosphines. This results in higher reactivity and selectivity in catalytic reactions, making it a preferred choice for specific applications .

Biological Activity

Tris(4-trifluoromethylphenyl)phosphine, a phosphine derivative with the molecular formula CHFP, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and applications in medicinal chemistry.

This compound is characterized by its trifluoromethyl groups, which enhance its electrophilicity and hydrophobicity. The synthesis typically involves the reaction of trifluoromethylated aryl compounds with phosphorus trichloride or other phosphorus sources under controlled conditions. Various methods have been reported for its preparation, including hydrolysis of trifluoromethyl groups in the presence of boric acid and sulfuric acid, which yields carboxylic arylphosphines as byproducts .

2.1 Antagonistic Activity

Recent studies have highlighted the biological activity of this compound derivatives as potential progesterone receptor (PR) antagonists. In a study assessing several phosphine-borane derivatives, the compound B-(4-trifluoromethyl)phenyl tricyclopropylphosphine exhibited significant PR antagonistic activity with an IC value of 0.54 μM. This indicates a strong binding affinity to the PR ligand-binding domain, suggesting its potential as a lead compound for drug development targeting hormone-related cancers .

Table 1: Biological Activity Data of Selected Phosphine Derivatives

| Compound Name | IC (μM) | PR Antagonistic Activity | Remarks |

|---|---|---|---|

| B-(4-trifluoromethyl)phenyl tricyclopropylphosphine | 0.54 | Strong | Most potent in the study |

| Triisopropylphosphine | 1.51 | Moderate | Less potent than compound above |

| Trimethylphosphine | >10 | Weak | Insufficient hydrophobicity |

2.2 Cytotoxicity

The cytotoxic effects of this compound derivatives were evaluated using human breast cancer cell lines (T47D). The results indicated that these compounds did not induce significant cytotoxicity at concentrations that showed PR antagonism, suggesting a favorable safety profile for further development .

3. Structure-Activity Relationships (SAR)

The introduction of electron-withdrawing groups like trifluoromethyl enhances the stability and biological activity of phosphine derivatives. The SAR studies indicate that larger hydrophobic substituents are beneficial for binding affinity to the PR ligand-binding domain. Compounds with bulky phosphine moieties demonstrated improved potency due to better fitting within the hydrophobic cavity of the receptor .

4.1 Application in Drug Discovery

Phosphine derivatives, particularly those containing trifluoromethyl groups, have been explored as scaffolds for developing new pharmaceuticals targeting various receptors involved in cancer progression. The versatility of these compounds allows for modifications that can improve their pharmacokinetic properties while retaining biological activity .

4.2 Environmental Considerations

While this compound shows promise in medicinal chemistry, it is also essential to consider its environmental impact. The persistence and toxicity profiles of such compounds need careful evaluation to ensure they do not pose risks to ecosystems when used in agricultural or pharmaceutical applications .

Properties

IUPAC Name |

tris[4-(trifluoromethyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F9P/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYCJKZSCDFXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928398 | |

| Record name | Tris[4-(trifluoromethyl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13406-29-6 | |

| Record name | Phosphine, tris(4-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013406296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[4-(trifluoromethyl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-trifluoromethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.